Urea, 1-(2-chloroethyl)-3-(3,4-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)-
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Overview
Description
Urea, 1-(2-chloroethyl)-3-(3,4-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. For this specific compound, the synthetic route may involve the following steps:
Preparation of the amine precursor: The starting material, 3,4-dimethyl-5,6,7,8-tetrahydro-1-naphthylamine, can be synthesized through a series of reduction and alkylation reactions.
Reaction with 2-chloroethyl isocyanate: The amine precursor is then reacted with 2-chloroethyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Urea derivatives can undergo oxidation reactions, often leading to the formation of corresponding oxides or other oxidized products.
Reduction: Reduction reactions can convert urea derivatives into amines or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chloroethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted urea derivatives.
Scientific Research Applications
Chemistry
In chemistry, urea derivatives are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for pharmaceuticals, agrochemicals, and polymers.
Biology
In biological research, these compounds are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
Medicinally, urea derivatives are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor antagonists, or other bioactive agents.
Industry
Industrially, urea derivatives are used in the production of resins, plastics, and other materials. They are also employed as stabilizers, catalysts, and additives in various processes.
Mechanism of Action
The mechanism of action of urea derivatives depends on their specific structure and target. Generally, these compounds can interact with biological molecules such as enzymes, receptors, or nucleic acids. The interaction may involve hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
Urea, 1-(2-chloroethyl)-3-(phenyl): Similar structure but with a phenyl group instead of the naphthyl group.
Urea, 1-(2-chloroethyl)-3-(2,3-dimethylphenyl): Similar structure with a dimethylphenyl group.
Uniqueness
The uniqueness of urea, 1-(2-chloroethyl)-3-(3,4-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other urea derivatives.
Properties
CAS No. |
102433-46-5 |
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Molecular Formula |
C15H21ClN2O |
Molecular Weight |
280.79 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(3,4-dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C15H21ClN2O/c1-10-9-14(18-15(19)17-8-7-16)13-6-4-3-5-12(13)11(10)2/h9H,3-8H2,1-2H3,(H2,17,18,19) |
InChI Key |
KPLAHSYIMPDRFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CCCCC2=C1C)NC(=O)NCCCl |
Origin of Product |
United States |
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